Cas no 2639388-69-3 (rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate)

Technical Introduction: rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a 4-bromophenyl substituent and a tert-butyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereochemistry (2R,3S) and brominated aromatic moiety make it valuable for constructing complex molecular architectures, including bioactive molecules. The tert-butyl ester enhances stability and facilitates further functionalization under mild conditions. The presence of the bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling diversification of the scaffold. This compound is suited for research applications requiring precise stereochemical control and modular synthetic routes.
rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate structure
2639388-69-3 structure
Product Name:rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate
CAS No:2639388-69-3
MF:C15H20BrNO2
MW:326.228803634644
CID:5664015
PubChem ID:165902224
Update Time:2025-05-21

rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27725672
    • 2639388-69-3
    • rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate
    • Inchi: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)13-12(8-9-17-13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3/t12-,13+/m0/s1
    • InChI Key: IOKZLRDPBUGWMZ-QWHCGFSZSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H]1CCN[C@H]1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 325.06774g/mol
  • Monoisotopic Mass: 325.06774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

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Additional information on rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate

Rac-Tert-Butyl (2R,3S)-3-(4-Bromophenyl)Pyrrolidine-2-Carboxylate: A Comprehensive Overview

Rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate, also known by its CAS number 2639388-69-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which serves as a versatile scaffold for various bioactive molecules. The presence of the tert-butyl group and the 4-bromophenyl substituent introduces unique chemical properties and biological activities, making it a valuable compound for research and development.

The structure of rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate is characterized by its stereochemistry, with the (2R,3S) configuration playing a crucial role in its physical and chemical properties. The tert-butyl group at the 2-position provides steric bulk, which can influence the compound's solubility and stability. Meanwhile, the 4-bromophenyl group at the 3-position introduces electronic effects that can modulate the compound's reactivity and interaction with biological systems.

Recent studies have highlighted the potential of rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate in drug discovery and development. Its unique structure allows it to serve as a building block for more complex molecules with enhanced bioactivity. For instance, researchers have explored its use in synthesizing analogs with improved pharmacokinetic profiles, which are essential for drug candidates targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

In terms of synthesis, rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate can be prepared through a variety of methods, including ring-opening reactions of lactams or through peptide coupling techniques. The stereochemistry of the compound can be controlled using chiral resolving agents or asymmetric synthesis methods, ensuring high enantiomeric purity for applications in enantioselective catalysis or chiral recognition studies.

The application of rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate extends beyond traditional organic synthesis. It has been utilized as a ligand in metal-mediated catalysis, where its chiral environment facilitates asymmetric induction in various transformations. Additionally, its ability to form stable complexes with metal ions makes it a promising candidate for coordination chemistry studies.

From a pharmacological perspective, rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate has shown potential as a modulator of ion channels and receptors. Preclinical studies have demonstrated its ability to influence cellular signaling pathways involved in pain perception and inflammation, suggesting its potential as a lead compound for analgesic or anti-inflammatory agents.

In conclusion, rac-tert-butyl (2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylate, CAS number 2639388-69-3, is a multifaceted compound with diverse applications in organic chemistry and pharmacology. Its unique structure and stereochemistry make it an invaluable tool for researchers aiming to develop novel bioactive molecules with tailored properties.

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